molecular formula C21H21FN4O3 B2526267 N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251598-71-6

N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2526267
CAS No.: 1251598-71-6
M. Wt: 396.422
InChI Key: UFZZFDZKKJCMAU-UHFFFAOYSA-N
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Description

The compound N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a fluorinated 1,8-naphthyridine derivative characterized by a carboxamide group at position 3, a 4-fluorophenyl substituent, and a propylaminoethyl side chain at position 1. Its 1,8-naphthyridine core is a bicyclic aromatic system known for diverse biological activities, including antimicrobial and kinase inhibitory effects . The fluorine atom at the para position of the phenyl ring enhances metabolic stability and modulates electronic properties, while the propylaminoethyl moiety may influence solubility and target binding through hydrogen bonding. The compound’s molecular formula is C₂₁H₂₁FN₄O₃, with a molecular weight of 396.42 g/mol (based on structural analogs) .

Properties

IUPAC Name

N-(4-fluorophenyl)-7-methyl-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c1-3-10-23-18(27)12-26-11-17(19(28)16-9-4-13(2)24-20(16)26)21(29)25-15-7-5-14(22)6-8-15/h4-9,11H,3,10,12H2,1-2H3,(H,23,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZZFDZKKJCMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences between the target compound and analogs:

Compound Name Substituents (Positions) Functional Group Variations Molecular Weight (g/mol)
N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide 4-F-phenyl (N3), 7-Me, 1-(propylaminoethyl) Carboxamide 396.42*
N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide 3-F-phenyl (N3) Carboxamide (isomeric F position) 396.42
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid 7-Cl, 6-F, 4-F-phenyl Carboxylic acid (vs. carboxamide) ~367.75†
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide Adamantyl (N3), pentyl (N1) Bulky substituents 422.58

*Calculated based on analog G611-0521 ; †Calculated from molecular formula C₁₆H₈ClF₂NO₃.

Key Observations :

  • Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound enhances lipophilicity (logP = ~3.24) compared to the carboxylic acid derivative (logP likely lower due to ionization), impacting membrane permeability .
Physicochemical Properties

The table below compares critical physicochemical parameters:

Compound Name logP logD (pH 7.4) Polar Surface Area (Ų) Hydrogen Bond Acceptors Hydrogen Bond Donors
Target Compound 3.24 3.23 72.94 7 2
G611-0521 (3-F-phenyl analog) 3.24 3.23 72.94 7 2
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid ~1.5‡ ~-1.0‡ ~80.0‡ 8 3
N3-Adamantyl derivative (compound 67) 5.2§ 5.2§ ~60§ 5 2

‡Estimated using computational tools (e.g., ChemAxon); §Predicted based on substituents.

Key Findings :

  • Lipophilicity : The target compound’s logP (3.24) balances solubility and permeability, whereas the adamantyl derivative (logP ~5.2) may face solubility challenges .
  • Polar Surface Area (PSA) : The target’s PSA (72.94 Ų) suggests moderate permeability, aligning with orally bioavailable drugs (PSA < 80 Ų) .

Research Implications

  • Fluorine Position : The 4-fluorophenyl group may enhance target selectivity over the 3-F isomer, as para-substitution often improves aromatic stacking interactions in kinase inhibitors .
  • Propylaminoethyl Side Chain: This moiety’s balance of hydrophilicity and hydrogen-bonding capacity may optimize pharmacokinetics compared to longer alkyl chains (e.g., pentyl) .

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